molecular formula C12H6BrClN2OS2 B5009428 6-BROMO-3-CHLORO-N-(13-THIAZOL-2-YL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE

6-BROMO-3-CHLORO-N-(13-THIAZOL-2-YL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE

Cat. No.: B5009428
M. Wt: 373.7 g/mol
InChI Key: SJZLMGSLACVIMZ-UHFFFAOYSA-N
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Description

6-BROMO-3-CHLORO-N-(13-THIAZOL-2-YL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Properties

IUPAC Name

6-bromo-3-chloro-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6BrClN2OS2/c13-6-1-2-7-8(5-6)19-10(9(7)14)11(17)16-12-15-3-4-18-12/h1-5H,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJZLMGSLACVIMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)SC(=C2Cl)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6BrClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-BROMO-3-CHLORO-N-(13-THIAZOL-2-YL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE typically involves multiple steps, including halogenation, thiazole formation, and amide coupling. A common synthetic route may include:

    Thiazole Formation: The thiazole ring can be synthesized by reacting appropriate thioamide precursors with α-haloketones or α-haloesters.

    Amide Coupling: The final step involves coupling the thiazole derivative with a carboxylic acid derivative of benzothiophene using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

6-BROMO-3-CHLORO-N-(13-THIAZOL-2-YL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may find applications in the development of advanced materials, such as organic semiconductors or catalysts.

Mechanism of Action

The mechanism of action of 6-BROMO-3-CHLORO-N-(13-THIAZOL-2-YL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE depends on its specific application. For example, if used as a therapeutic agent, it may interact with specific molecular targets such as enzymes, receptors, or ion channels. The presence of bromine, chlorine, and thiazole groups can influence its binding affinity and selectivity towards these targets, modulating various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    6-BROMO-3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXAMIDE: Lacks the thiazole substituent, which may affect its chemical properties and applications.

    6-BROMO-3-CHLORO-N-(13-THIAZOL-2-YL)-1-BENZOTHIOPHENE-2-SULFONAMIDE: Contains a sulfonamide group instead of a carboxamide group, potentially altering its reactivity and biological activity.

    3-CHLORO-N-(13-THIAZOL-2-YL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE: Lacks the bromine substituent, which may influence its chemical behavior and interactions.

Uniqueness

6-BROMO-3-CHLORO-N-(13-THIAZOL-2-YL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE is unique due to the combination of bromine, chlorine, and thiazole substituents on the benzothiophene core

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